![molecular formula C15H13N3OS2 B2853162 N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1210023-85-0](/img/structure/B2853162.png)
N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound featuring a thiophene ring, a cyclopropyl group, and a benzo[c][1,2,5]thiadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Thiophene Functionalization: The thiophene ring is usually synthesized through the Paal-Knorr synthesis or other thiophene-forming reactions.
Coupling Reactions: The thiophene and cyclopropyl intermediates are coupled using a suitable linker, often through a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.
Benzo[c][1,2,5]thiadiazole Introduction: The benzo[c][1,2,5]thiadiazole moiety is introduced via a condensation reaction with appropriate precursors.
Final Coupling and Amide Formation: The final step involves coupling the benzo[c][1,2,5]thiadiazole with the cyclopropyl-thiophene intermediate and forming the carboxamide group through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Processes: To enhance efficiency and yield.
Automated Reaction Monitoring: For precise control over reaction conditions.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The nitro groups in the benzo[c][1,2,5]thiadiazole can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LAH), palladium on carbon (Pd/C) with hydrogen.
Coupling Reagents: Palladium catalysts, boronic acids for Suzuki coupling.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of benzo[c][1,2,5]thiadiazole.
Substitution: Various substituted thiophenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Biology
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Medicine
Therapeutic Agents:
Industry
Materials Science: Used in the development of organic semiconductors, OLEDs, and other electronic materials.
Mecanismo De Acción
The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, inhibiting or modulating their activity.
Materials Science: It may act as an electron donor or acceptor in electronic devices, facilitating charge transfer.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide.
Benzo[c][1,2,5]thiadiazole Derivatives: Compounds like benzo[c][1,2,5]thiadiazole-5-carboxylic acid.
Uniqueness
Structural Complexity: The combination of a cyclopropyl group with a thiophene and benzo[c][1,2,5]thiadiazole moiety is unique, providing distinct chemical and physical properties.
This detailed overview provides a comprehensive understanding of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, highlighting its synthesis, reactions, applications, and unique features
Propiedades
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-14(10-3-4-11-12(8-10)18-21-17-11)16-9-15(5-6-15)13-2-1-7-20-13/h1-4,7-8H,5-6,9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNCWLIMGZXUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]methyl]methanesulfonamide](/img/structure/B2853082.png)
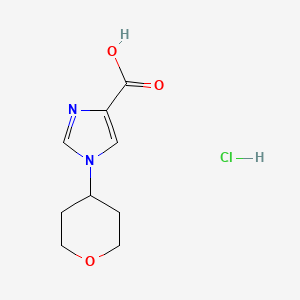

![N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-1-sulfonamide](/img/structure/B2853087.png)

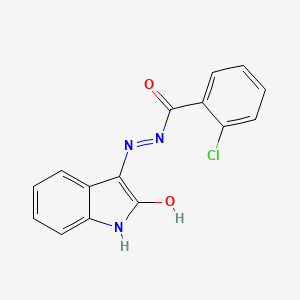
![Ethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2853092.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-cyclohexylbutanamide](/img/structure/B2853093.png)
![3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2853096.png)
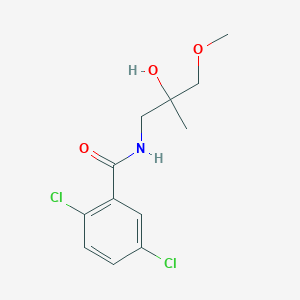
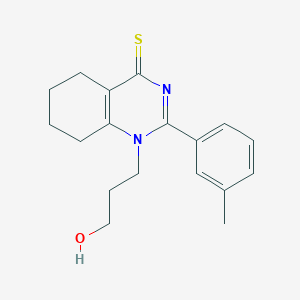
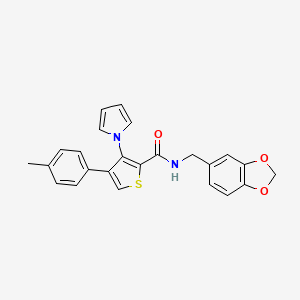
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2853101.png)
![4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2853102.png)
